molecular formula C13H19N B13088921 3-methyl-N-(3-methylcyclopentyl)aniline

3-methyl-N-(3-methylcyclopentyl)aniline

Cat. No.: B13088921
M. Wt: 189.30 g/mol
InChI Key: ZDPVJTUNMSVZIT-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C₁₃H₁₉N It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-methylcyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylcyclopentyl)aniline typically involves the reaction of 3-methylcyclopentylamine with a suitable aniline derivative under controlled conditions. One common method is the reductive amination of 3-methylcyclopentanone with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylcyclopentyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-N-(3-methylcyclopentyl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aniline derivatives with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-methyl-N-(3-methylcyclopentyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(tert-pentyl)aniline: Another derivative of aniline with a different alkyl substitution on the nitrogen.

    N-(3-methylcyclopentyl)aniline: Similar structure but without the methyl group on the cyclopentyl ring.

Uniqueness

3-methyl-N-(3-methylcyclopentyl)aniline is unique due to the presence of both a methyl group on the cyclopentyl ring and the aniline nitrogen. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other aniline derivatives.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-methyl-N-(3-methylcyclopentyl)aniline

InChI

InChI=1S/C13H19N/c1-10-4-3-5-12(8-10)14-13-7-6-11(2)9-13/h3-5,8,11,13-14H,6-7,9H2,1-2H3

InChI Key

ZDPVJTUNMSVZIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC2=CC=CC(=C2)C

Origin of Product

United States

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